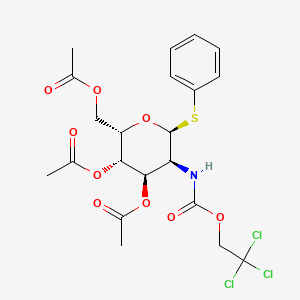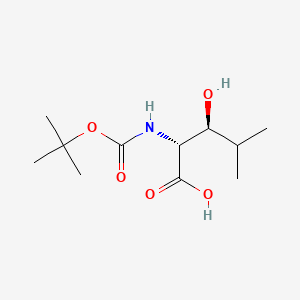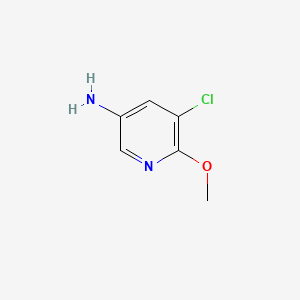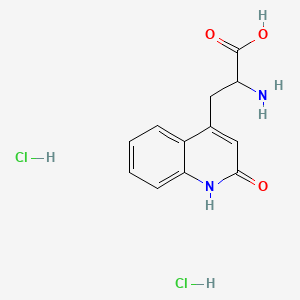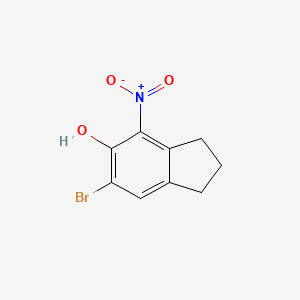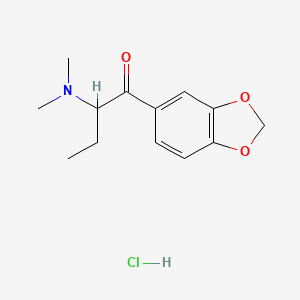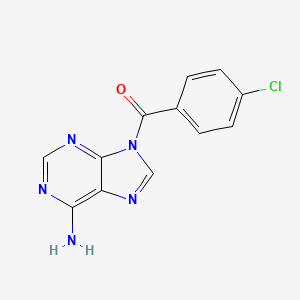
9-(4-Chlorobenzoyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Chlorobenzoyl)-9H-purin-6-amine, also known as CBA, is an important synthetic compound used in a variety of scientific research applications. It is a derivative of purine, a naturally occurring nitrogenous base found in DNA and RNA. CBA has a wide range of uses in biochemistry and physiology, including as a substrate for enzymes, a ligand for receptors, and an inhibitor of enzymatic processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '9-(4-Chlorobenzoyl)-9H-purin-6-amine' involves the selective chlorination of 9H-purine to obtain 9-chloro-9H-purine, followed by acylation with 4-chlorobenzoyl chloride to obtain the desired product.
Starting Materials
9H-purine, Thionyl chloride, 4-chlorobenzoic acid, Dimethylformamide, Triethylamine, Sodium bicarbonate, Ethyl acetate, Methanol
Reaction
Step 1: Chlorination of 9H-purine with thionyl chloride in the presence of dimethylformamide and triethylamine to obtain 9-chloro-9H-purine., Step 2: Acylation of 9-chloro-9H-purine with 4-chlorobenzoyl chloride in the presence of triethylamine and dimethylformamide to obtain 9-(4-chlorobenzoyl)-9H-purine., Step 3: Reduction of 9-(4-chlorobenzoyl)-9H-purine with sodium bicarbonate in methanol to obtain the final product, 9-(4-Chlorobenzoyl)-9H-purin-6-amine.
Applications De Recherche Scientifique
9-(4-Chlorobenzoyl)-9H-purin-6-amine has a wide range of applications in scientific research. It is used in enzymology as a substrate for enzymes and as an inhibitor of enzymatic processes. It is also used as a ligand for receptors, including G-protein coupled receptors, and as a fluorescent label for proteins. In addition, 9-(4-Chlorobenzoyl)-9H-purin-6-amine is used in biochemistry and physiology to study the structure and function of proteins, enzymes, and other biological molecules.
Mécanisme D'action
The mechanism of action of 9-(4-Chlorobenzoyl)-9H-purin-6-amine is not completely understood. However, it is believed to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. It is also believed to form complexes with metal ions, such as zinc and copper, which can affect the activity of enzymes and receptors.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9-(4-Chlorobenzoyl)-9H-purin-6-amine are not fully understood. However, it has been shown to inhibit the activity of enzymes and to bind to G-protein coupled receptors. In addition, it has been shown to interact with metal ions, such as zinc and copper, which can affect the activity of enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
9-(4-Chlorobenzoyl)-9H-purin-6-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its structure is relatively stable. In addition, it is relatively non-toxic and has a low cost. However, 9-(4-Chlorobenzoyl)-9H-purin-6-amine has some limitations. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can be difficult to separate from other compounds in a reaction mixture.
Orientations Futures
There are a number of possible future directions for research involving 9-(4-Chlorobenzoyl)-9H-purin-6-amine. These include further investigations into its mechanism of action, its interactions with metal ions, and its effects on biochemical and physiological processes. In addition, it could be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, it could be used to develop new drugs or therapies for diseases or conditions.
Propriétés
IUPAC Name |
(6-aminopurin-9-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O/c13-8-3-1-7(2-4-8)12(19)18-6-17-9-10(14)15-5-16-11(9)18/h1-6H,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOLCMQQWLFRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=NC3=C(N=CN=C32)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704505 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Chlorobenzoyl)-9H-purin-6-amine | |
CAS RN |
126749-53-9 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





